molecular formula C13H20N4O2S B415565 3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione CAS No. 313470-74-5

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione

Cat. No.: B415565
CAS No.: 313470-74-5
M. Wt: 296.39g/mol
InChI Key: GRBBKURKXPJOKW-UHFFFAOYSA-N
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Description

. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is a common reaction for purine derivatives.

    Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom or the purine ring.

    Addition Reactions: The compound can participate in addition reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated purine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione exerts its effects is not well-understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its purine core structure. The sulfur-containing side chain may also play a role in modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione
  • 3-Methyl-8-[(2-methylpropyl)sulfanyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the 2-methylpropylsulfanyl group is particularly noteworthy, as it can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

3-methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-5-6-17-9-10(14-13(17)20-7-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBBKURKXPJOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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